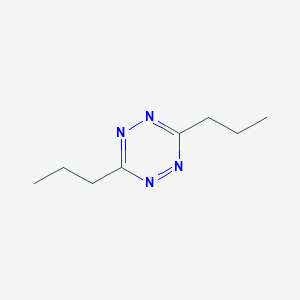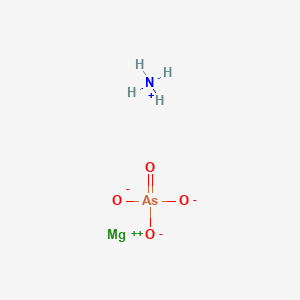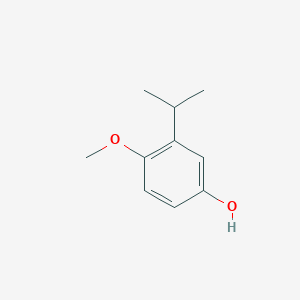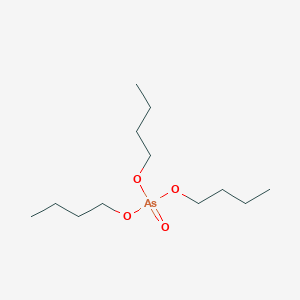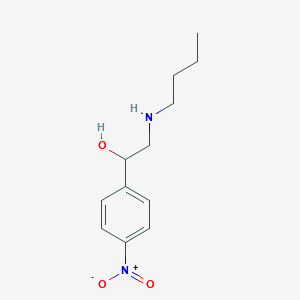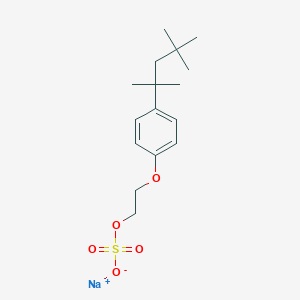
Triton X-301
説明
Triton X-301 is a solution with a non-ionic concentration of 20% in H2O (dispersion) . It is a product of The Dow Chemical Company .
Molecular Structure Analysis
The aggregation structure of Triton X (TX) amphiphilic molecules in aqueous solution plays an important role in determining the various properties and applications of surfactant solutions . The structural characteristics of micelles formed by TX-5, TX-114, and TX-100 molecules with different poly (ethylene oxide) (PEO) chain lengths in TX series of nonionic surfactants were studied via molecular dynamics (MD) simulation .Physical And Chemical Properties Analysis
Triton X-301 is a yellow suspension with a Brookfield viscosity of 2500 CPS (neat solution at 24.5 DEG CENTIGRADE). It has an ultraviolet/visible spectrum E1% = 6.8 at lambda max 277 NM in methanol .科学的研究の応用
Use in Radioactive Isotope Assays : Triton X-301 is used in methods to simplify liquid scintillation counting of radioactive isotopes like 55Fe and 59Fe. It acts as an efficient solubilizing agent, allowing small volumes of aqueous solutions of iron compounds in hydrochloric acid to be counted with reproducible quantitative recovery of radioactivity (Campbell & Powell, 1970).
Carbon Nanotube Field-Effect Transistors : In the field of nanotechnology, Triton X-301 is used as a surfactant to disperse carbon nanotube bundles. Its influence on the transfer characteristics of carbon nanotube field-effect transistors (CNTFETs) has been studied, demonstrating that the surfactant at the interface between the CNTs and electrodes can change the work function of the electrodes and convert the CNTFETs from typical p-type to having ambipolar characteristics (Li, Zhang, Li, & Chan-Park, 2006).
Membrane Protein Phase Separation : Triton X-301 is used to investigate the partition of proteins during phase separation in solutions, being particularly useful in distinguishing between hydrophilic proteins and integral membrane proteins. This method allows for the separation of integral membrane proteins from hydrophilic proteins in crude membrane or cellular detergent extracts (Bordier, 1981).
Synthesis of Phosphatidylserine : In biochemistry, Triton X-100-modified silica is used to facilitate the adsorption of phosphatidylcholine in aqueous solutions, which is then used for the production of phosphatidylserine via transphosphatidylation. This method avoids the use of organic solvents in the production process (Zhang et al., 2017).
Gas Sensing Properties : Triton X-100 is used in the synthesis of unusual 3D flower-shaped SnS2 nanostructures, which have potential applications as sensor materials for the detection of NH3 molecules (Shi et al., 2006).
Cloud Point Extraction : In analytical chemistry, Triton X-100 based cloud point extraction has been explored for the reversible concentration/separation or dispersion of various nanomaterials in the aqueous phase. This technique is notable for preserving the sizes and shapes of nanomaterials during phase transferring, offering a cost-effective and simple method for handling nanomaterials (Liu, Liu, Yin, & Jiang, 2009).
Environmental Applications : Triton X-100 has been studied in the context of environmental science, specifically in the removal of recalcitrant pollutants from wastewater using photocatalysis and various catalysts. This research is crucial for understanding how detergents like Triton X-100 interact with and can be removed from environmental systems (Pasieczna-Patkowska, Czech, Ryczkowski, & Patkowski, 2010).
Safety And Hazards
特性
IUPAC Name |
sodium;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O5S.Na/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)20-10-11-21-22(17,18)19;/h6-9H,10-12H2,1-5H3,(H,17,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSPZTWMLBELMD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155131 | |
| Record name | Triton X-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triton X-301 | |
CAS RN |
12627-38-2 | |
| Record name | Triton X-301 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10155131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



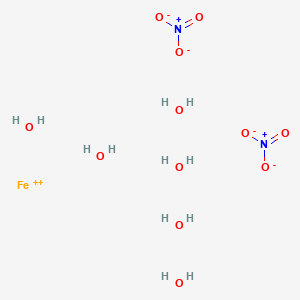

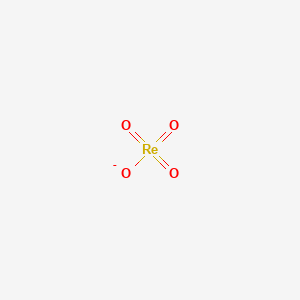
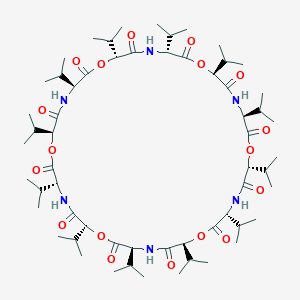
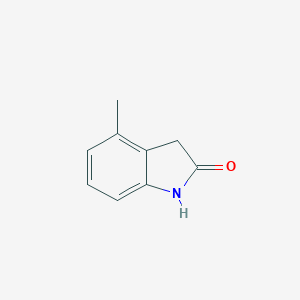
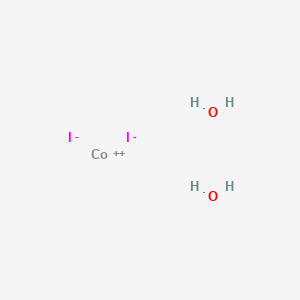
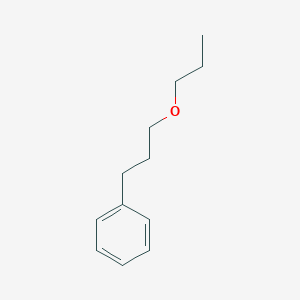
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)
